molecular formula C12H9F4N3 B12236958 3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12236958
M. Wt: 271.21 g/mol
InChI Key: BQDIUJVKKDEORU-UHFFFAOYSA-N
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Description

3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine, can be achieved through various methods. One common method involves the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This reaction forms a mixture of fluorinated pyridines .

Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating reagents and catalysts. The high availability of fluorinated synthetic blocks and effective fluorination technology has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[(pyridin-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a trifluoromethyl group and a fluorine atom in the pyridine ring. This combination of substituents imparts distinct physical, chemical, and biological properties to the compound .

Properties

Molecular Formula

C12H9F4N3

Molecular Weight

271.21 g/mol

IUPAC Name

3-fluoro-N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H9F4N3/c13-10-5-8(12(14,15)16)6-18-11(10)19-7-9-3-1-2-4-17-9/h1-6H,7H2,(H,18,19)

InChI Key

BQDIUJVKKDEORU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=N2)C(F)(F)F)F

Origin of Product

United States

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